CCMI

描述

AVL-3288 是一种α7 烟碱乙酰胆碱受体的正向变构调节剂。该化合物因其潜在的治疗效果而被研究,特别是在认知增强和神经保护的背景下。 AVL-3288 的独特之处在于它增强了受体对其内源性配体乙酰胆碱的反应,而不会直接激活受体本身 .

准备方法

AVL-3288 的合成涉及几个关键步骤。合成路线通常从核心结构的制备开始,然后引入特定的官能团。反应条件通常需要精确控制温度、pH 值以及使用特定催化剂以确保获得所需的产物。 工业生产方法可能涉及高通量筛选技术以优化产量和纯度 .

化学反应分析

Objectives and Scope

CCMI focuses on:

-

Evaluating long-term ozone trends and stratospheric-tropospheric exchange processes

-

Assessing impacts of atmospheric composition changes (e.g., methane, aerosols) on climate

-

Projecting future changes in stratospheric circulation and chemical feedbacks .

Key research themes include:

a. Methane-Climate Interactions

Studies using models like SOCOLv3 show methane contributes to ~20% of projected stratospheric water vapor increases by 2100 under RCP6.0 scenarios .

b. Aerosol Impacts

Simulations of volcanic eruptions (e.g., Mt. Pinatubo) demonstrate sulfate aerosols reduce stratospheric ozone by up to 15% in tropical regions through heterogeneous chemistry .

c. Ozone Budget Drivers

Tropospheric ozone increases by 4-6 ppbv from 2000–2100 in RCP6.0, primarily due to methane oxidation and precursor emissions .

Modeling Frameworks

This compound employs chemistry-climate models (CCMs) with full stratosphere-troposphere interactions. Representative simulations include:

| Model Feature | Specification |

|---|---|

| Temporal coverage | 1960–2100 |

| Chemical scheme | 150+ species, fully interactive O₃-NOₓ-HOₓ |

| Aerosol interactions | Volcanic, sulfate, and organic aerosols |

| Boundary conditions | CMIP6-compliant scenarios (e.g., SSPs) |

These models identify critical biases, such as a 5–10 ppbv overestimation of tropical tropospheric ozone in some configurations .

Stratospheric Changes

-

Strengthening Brewer-Dobson circulation increases stratosphere-troposphere ozone flux by 15–20% by 2100 .

-

Polar ozone recovery rates vary by latitude, with Antarctic ozone hole closure delayed beyond 2060 in high-emission scenarios .

Tropospheric Chemistry

-

Methane oxidation accounts for 60–70% of tropospheric OH variability in this compound simulations .

-

NOₓ emission reductions decrease surface ozone by 2–4 ppbv but increase methane lifetime by 8–12% .

Data Validation

This compound models are evaluated against satellite (e.g., ACE-FTS, MLS) and ground-based observations. For example:

| Parameter | Model Bias | Observational Reference |

|---|---|---|

| Tropical O₃ (50 hPa) | +12% ± 5% | Microwave Limb Sounder |

| Stratospheric H₂O | -0.3 ppmv (±0.2) | Aura-HIRDLS |

These comparisons inform model improvements, such as revised halogen chemistry parameterizations .

While "this compound" does not represent a chemical compound, the initiative provides critical insights into chemical-climate interactions through coordinated modeling efforts. Its work underpins international climate assessments, including IPCC reports, by quantifying feedbacks between atmospheric composition and Earth’s radiative balance.

科学研究应用

Atmospheric Science

Overview:

The primary focus of CCMI in atmospheric science is to evaluate and enhance climate models that simulate stratospheric ozone, tropospheric composition, and air quality. This is achieved through rigorous model intercomparisons and diagnostics.

Key Findings:

- Model Evaluation: The this compound evaluates various chemistry-climate models to assess their performance in simulating atmospheric processes. For instance, the evaluation of models from phase 1 of this compound revealed significant biases in simulating tropospheric ozone compared to observational data .

- Impact of Emission Policies: Research utilizing this compound simulations has laid the groundwork for understanding how future emission policies can affect tropospheric ozone levels .

Data Table: Model Performance Evaluation

| Model Name | Ozone Bias (%) | PM2.5 Bias (%) | Year Range |

|---|---|---|---|

| SOCOLv3.0 | -15 | -10 | 1960-2010 |

| CAMS Interim | +5 | -20 | 2000-2014 |

| ECHAM5 | -10 | +5 | 2000-2010 |

Cancer Research

Overview:

The Cancer Cell Map Initiative (this compound) is a distinct research program that focuses on mapping protein interactions relevant to cancer biology. This approach shifts the focus from genetic variations to protein-level interactions, providing insights into potential biomarkers and therapeutic targets.

Key Findings:

- Protein-Protein Interactions: Recent studies have cataloged hundreds of previously unknown protein-protein interactions associated with breast cancer and head and neck cancers, revealing potential new drug targets .

- Network Mapping: The initiative employs advanced techniques such as affinity purification-mass spectrometry to create detailed maps of protein interactions, which can inform cancer diagnosis and treatment strategies .

Case Study: Breast Cancer Protein Interaction Mapping

- Objective: Identify novel biomarkers for breast cancer.

- Methodology: Utilized affinity purification-mass spectrometry to analyze protein interactions in cancerous versus non-cancerous cell lines.

- Results: Discovered over 700 unique protein interactions, with approximately 79% not previously documented.

Environmental Policy and Climate Change

Overview:

this compound plays a crucial role in informing environmental policies by providing robust scientific data on atmospheric chemistry and climate interactions.

Key Findings:

- Stratospheric Aerosol Injection Research: this compound has been involved in studies assessing the impacts of stratospheric aerosol injections as a potential geoengineering strategy to mitigate climate change effects .

- Long-Term Climate Simulations: The initiative supports long-term climate modeling efforts that help predict future atmospheric conditions under various emission scenarios .

Data Table: Climate Modeling Outcomes

| Scenario | Temperature Change (°C) | Ozone Layer Impact (%) | Year Range |

|---|---|---|---|

| Stratospheric Aerosol Injection | -1.5 | +10 | 2020-2050 |

| Business as Usual | +2.0 | -5 | 2020-2050 |

作用机制

AVL-3288 的作用机制涉及其与 α7 烟碱乙酰胆碱受体的相互作用。作为一种正向变构调节剂,AVL-3288 结合到与乙酰胆碱结合位点不同的位点,增强受体对乙酰胆碱的反应。这种调节有助于保持突触传递的时空特征,并防止受体快速脱敏。 所涉及的分子靶标和途径包括胆碱能系统和下游调节突触可塑性和认知功能的信号通路 .

相似化合物的比较

AVL-3288 与其他 α7 烟碱乙酰胆碱受体的正向变构调节剂进行比较,例如 AVL-3288、AVL-3288 和 AVL-3288。虽然这些化合物具有相似的作用机制,但 AVL-3288 在其特异性结合亲和力和药代动力学特征方面是独一无二的。 这种独特性使得 AVL-3288 成为研究 α7 烟碱乙酰胆碱受体调节的治疗潜力的宝贵工具 .

生物活性

CCMI, or Cytochrome c maturation protein I, plays a crucial role in the biogenesis of cytochrome c, a vital component in the electron transport chain of various organisms, including proteobacteria and archaea. Its primary function involves the covalent ligation of heme to apocytochrome c, which is essential for the proper functioning of cytochromes in cellular respiration and energy production.

Structural Characteristics

This compound is part of the CcmFHI complex that facilitates heme ligation. It consists of several distinct segments that contribute to its functional capabilities:

- This compound-1 Segment : Involved in recognizing and binding apocytochrome c.

- This compound-2 Segment : Plays a supportive role in the maturation process.

- Cytoplasmic Loop : Contains motifs implicated in protein-protein interactions, enhancing its functional versatility.

The mechanism by which this compound operates can be summarized as follows:

- Recognition : this compound specifically binds to apocytochrome c rather than holocytochrome c, indicating a selective role in the maturation process.

- Heme Transfer : It facilitates the transfer of heme to apocytochrome c, converting it into holocytochrome c.

- Protein Interactions : The cytoplasmic loop's leucine zipper-like motif is critical for interactions with other proteins involved in the maturation process.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Functional Studies : Mutants lacking this compound exhibit impaired cytochrome c production, which can be partially rescued by overexpressing other components of the Ccm machinery (CcmF and CcmG) .

- Genetic Analysis : The requirement for both CcmF-CcmH and CcmG suggests a complex interplay between these proteins and this compound during cytochrome c maturation .

Data Table: Key Findings on this compound Functionality

Case Study 1: Functional Analysis of this compound Mutants

A study conducted on Rhodobacter capsulatus revealed that mutations within the this compound segments led to significant defects in cytochrome c maturation. By creating various alleles fused with FLAG tags, researchers were able to demonstrate that specific regions within this compound are critical for its functionality .

Case Study 2: Impact of Overexpression on Cytochrome Production

In an experimental setup where CcmF and CcmG were overexpressed alongside this compound-null mutants, researchers observed a marked improvement in holocytochrome c formation across different media types, highlighting the interdependence of these proteins in the maturation process .

常见问题

Basic Research Questions

Q. How do I access and validate CCMI model output datasets for academic research?

this compound datasets are hosted on repositories like the Centre for Environmental Data Analysis (CEDA) and NCAR’s Climate Data Gateway . To ensure reproducibility:

- Cross-check metadata (e.g., simulation protocols, boundary conditions) against this compound reference publications .

- Validate data integrity using checksums and version-control tags provided in repositories.

- Cite datasets using persistent identifiers (DOIs) and acknowledge contributing modeling groups .

Q. What are the key components of this compound models for studying stratospheric-tropospheric interactions?

this compound models integrate atmospheric chemistry, dynamics, and radiation schemes. Essential components include:

- Chemical mechanisms : Ozone-depleting substances (ODS) and greenhouse gas (GHG) reaction pathways .

- Dynamical cores : Resolve large-scale circulation patterns (e.g., Brewer-Dobson circulation).

- Boundary conditions : Prescribed sea surface temperatures (SSTs) and emissions inventories (e.g., CMIP6) .

- Validation metrics : Compare simulated ozone profiles against satellite observations (e.g., SWOOSH) .

Q. How can researchers ensure ethical data use when working with this compound outputs?

- Adhere to repository terms (e.g., non-commercial use, attribution requirements) .

- Avoid misrepresenting model limitations (e.g., biases in tropical lower stratosphere water vapor) by transparently discussing uncertainties in publications .

- Consult institutional guidelines for data confidentiality and intellectual property .

Advanced Research Questions

Q. How should researchers design sensitivity experiments to isolate ENSO signals in this compound simulations?

- Methodology :

Use nudged dynamical cores to separate forced vs. internal variability .

Apply statistical decomposition (e.g., EOF analysis) to isolate ENSO-driven anomalies.

Compare simulations with/without interactive ocean coupling to assess feedback mechanisms.

- Data validation : Cross-validate with reanalysis products (e.g., ERA5) for consistency in teleconnection patterns .

Q. What strategies resolve contradictions between this compound model outputs and observational datasets?

- Step 1 : Perform spectral analysis to identify mismatches in temporal/spatial resolution .

- Step 2 : Apply bias-correction algorithms (e.g., quantile mapping) to harmonize datasets.

- Step 3 : Conduct hypothesis-driven sensitivity tests (e.g., perturbing aerosol emissions) to diagnose model biases .

- Documentation : Publish negative results and methodological adjustments in supplementary materials .

Q. How can machine learning enhance the interpretability of this compound’s chemistry-climate feedbacks?

- Approach :

- Train explainable AI (XAI) models on this compound outputs to identify nonlinear interactions (e.g., ozone-methane feedbacks).

- Validate feature importance scores against process-based model diagnostics .

- Ethics : Address overfitting risks by using cross-validation and independent test datasets .

Q. What frameworks support reproducible experimental design for this compound-based studies?

- Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope research questions .

- Use PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies (e.g., assessing solar radiation modification impacts) .

- Archive code and workflows on platforms like Zenodo, with versioned dependencies (e.g., Python/R libraries) .

Q. Methodological Best Practices

- Data integrity : Maintain audit trails for data preprocessing steps (e.g., outlier removal, normalization) .

- Collaboration : Engage with this compound working groups to align research with community priorities (e.g., ozone assessment updates) .

- Dissemination : Publish in open-access journals (e.g., Atmospheric Chemistry and Physics) and share preprints via EarthArXiv .

属性

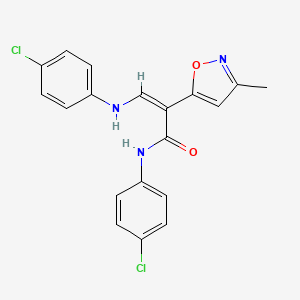

IUPAC Name |

(Z)-3-(4-chloroanilino)-N-(4-chlorophenyl)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2N3O2/c1-12-10-18(26-24-12)17(11-22-15-6-2-13(20)3-7-15)19(25)23-16-8-4-14(21)5-9-16/h2-11,22H,1H3,(H,23,25)/b17-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAKIACTLSBBIY-BOPFTXTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=CNC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1)/C(=C/NC2=CC=C(C=C2)Cl)/C(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917837-54-8 | |

| Record name | AVL-3288 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917837548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AVL-3288 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA80VAX4WF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。